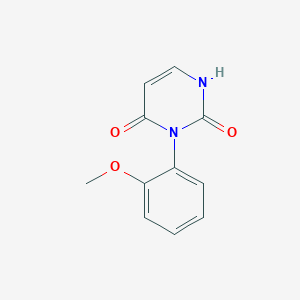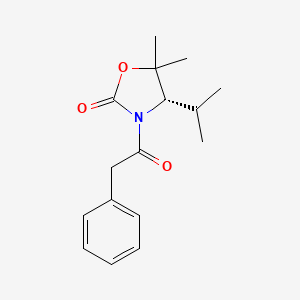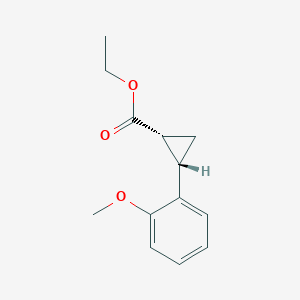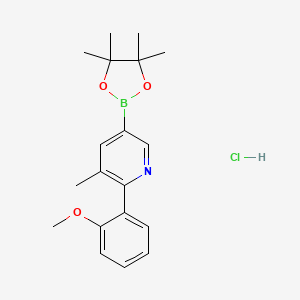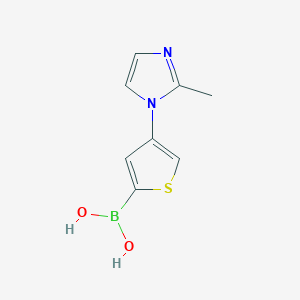![molecular formula C9H13NO3S B13343773 N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide CAS No. 187831-09-0](/img/structure/B13343773.png)
N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. The chiral center at the hydroxyethyl group imparts unique properties to the compound, making it valuable in asymmetric synthesis and other specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a prochiral ketone using a chiral catalyst or biocatalyst. For example, the reduction of acetyldimethyl-(phenyl)silane using resting cells of Saccharomyces cerevisiae as a biocatalyst can yield enantiomerically pure ®-(1-hydroxyethyl)dimethyl(phenyl)silane . This intermediate can then be further reacted with methanesulfonyl chloride to obtain the target compound.
Industrial Production Methods
Industrial production of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide may involve large-scale biocatalytic processes or chemical synthesis using chiral catalysts. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for achieving high yields and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ®-N-(4-(1-Oxoethyl)phenyl)methanesulfonamide.
Reduction: Formation of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The chiral center at the hydroxyethyl group can also influence the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The enantiomer of the target compound, with different chiral properties and potentially different biological activities.
N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The racemic mixture of the compound, containing both ® and (S) enantiomers.
N-(4-(1-Hydroxyethyl)phenyl)ethanesulfonamide: A similar compound with an ethanesulfonamide group instead of methanesulfonamide.
Uniqueness
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and biological interactions
Properties
CAS No. |
187831-09-0 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-7,10-11H,1-2H3/t7-/m1/s1 |
InChI Key |
GYTGGICLFKNIMA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


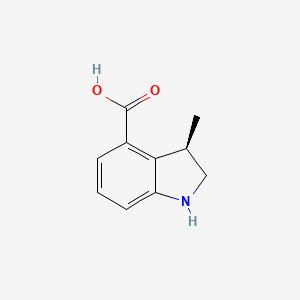
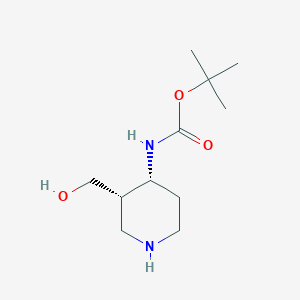
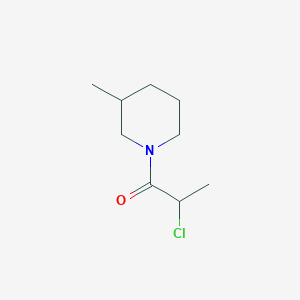
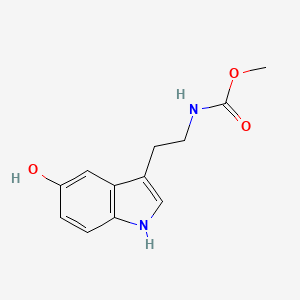

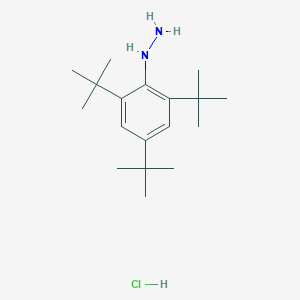
![9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13343724.png)
